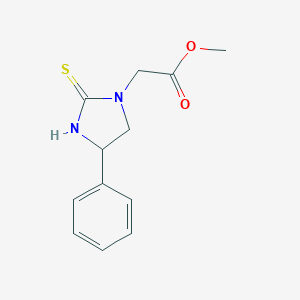![molecular formula C20H19NOS B290214 2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)
2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, studies have suggested that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress.
Biochemical and Physiological Effects:
2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to reduce oxidative stress and increase antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde in lab experiments is its potential anticancer activity. It has also been shown to have anti-inflammatory and antioxidant activities. However, one of the limitations is the low yield of the compound using the current synthesis methods.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde. One of the directions is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the structure-activity relationship of the compound to identify more potent analogs. It is also important to study the toxicity and pharmacokinetics of the compound to determine its suitability for clinical use. Finally, the potential applications of the compound in other fields such as agriculture and material science should also be explored.
Conclusion:
In conclusion, 2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antioxidant activities, and has shown promising results. However, more research is needed to optimize the synthesis method, study the structure-activity relationship, and determine the toxicity and pharmacokinetics of the compound.
Synthesemethoden
2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-1-phenyl-1H-indole-3-carbaldehyde with potassium thioacetate in the presence of cesium carbonate in DMF. Another method involves the reaction of 2-(bromomethyl)-1-phenyl-1H-indole-3-carbaldehyde with 3-methyl-2-butenethiol in the presence of potassium carbonate in DMF. The yield of the compound using these methods is around 40-50%.
Wissenschaftliche Forschungsanwendungen
2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant activities.
Eigenschaften
Molekularformel |
C20H19NOS |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(3-methylbut-2-enylsulfanyl)-1-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C20H19NOS/c1-15(2)12-13-23-20-18(14-22)17-10-6-7-11-19(17)21(20)16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3 |
InChI-Schlüssel |
PZENMTLJJFIZKO-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C=O)C |
Kanonische SMILES |
CC(=CCSC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)